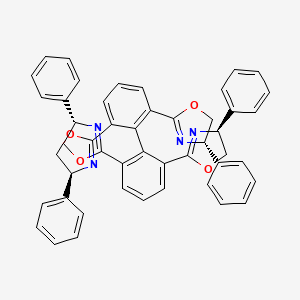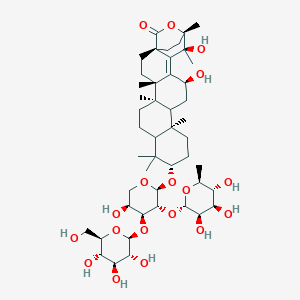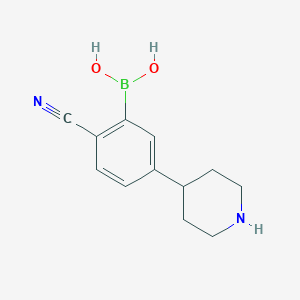
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide is a compound characterized by the presence of diazene oxide functional groups attached to phenyl rings with carboxylic acid substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide typically involves the reaction of 3,5-dicarboxybenzene diazonium salts with suitable oxidizing agents. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include sodium nitrite and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazene oxide groups to amines or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of (Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Similar in structure but with different substituents on the phenyl rings.
Azoxybenzenes: A class of compounds with similar diazene oxide functional groups but varying substituents.
Uniqueness
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H10N2O9 |
|---|---|
Poids moléculaire |
374.26 g/mol |
Nom IUPAC |
(3,5-dicarboxyphenyl)-(3,5-dicarboxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H10N2O9/c19-13(20)7-1-8(14(21)22)4-11(3-7)17-18(27)12-5-9(15(23)24)2-10(6-12)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clé InChI |
DIYNLQMYZOPFGP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)N=[N+](C2=CC(=CC(=C2)C(=O)O)C(=O)O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)
![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)

![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)


![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)



